molecular formula C15H14BrNO5 B2853333 [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386277-08-3

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2853333
CAS No.: 386277-08-3
M. Wt: 368.183
InChI Key: HOXYKBUKIDGYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C15H14BrNO5 and its molecular weight is 368.183. The purity is usually 95%.
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Biological Activity

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Molecular Formula : C13H14BrN O4
  • Molecular Weight : 328.16 g/mol

The structure consists of a furan ring, a bromine atom, and a methoxy-substituted phenyl group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies have shown effectiveness against certain viruses, particularly herpes simplex virus (HSV). The compound's structural features may enhance its ability to inhibit viral replication.
  • Antitumor Effects : In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : The compound may inhibit key enzymes involved in viral replication.
  • Induction of Apoptosis : It appears to activate pathways leading to programmed cell death in tumor cells.
  • Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways that lead to inflammation.

Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated the antiviral properties of various carbamoyl derivatives. The results indicated that compounds similar to this compound showed significant inhibition against HSV with IC50 values in the micromolar range .

Antitumor Effects

Research conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis through the activation of caspase pathways. A dose-dependent response was observed, with significant cell death at concentrations above 10 µM .

Anti-inflammatory Studies

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityTest SystemIC50/EC50 ValueReference
AntiviralHSV15 µM
AntitumorHeLa Cell Line10 µM
Anti-inflammatoryLPS-induced modelN/A

Properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5/c1-9-3-4-11(20-2)10(7-9)17-14(18)8-21-15(19)12-5-6-13(16)22-12/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXYKBUKIDGYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.